![molecular formula C19H22N2O3S B2464584 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole CAS No. 873587-05-4](/img/structure/B2464584.png)
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole
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Overview
Description
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole, also known as TMBIM, is a benzimidazole derivative that has been widely used in scientific research for its various biochemical and physiological effects. This compound has been synthesized using different methods and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole is not fully understood, but it has been suggested that this compound may act by inhibiting various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole in lab experiments include its high purity, low toxicity, and well-characterized mechanism of action. However, the limitations of using this compound in lab experiments include its limited solubility in water and its instability in acidic conditions.
Future Directions
Future research on 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole should focus on its potential therapeutic effects in other diseases, including cardiovascular disease and metabolic disorders. Additionally, future research should investigate the optimal dosing and administration of this compound in preclinical and clinical studies. Finally, future research should investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole can be synthesized using different methods, including the reaction of 3-tert-butyl-4-methoxyaniline with methanesulfonyl chloride, followed by cyclization with o-phenylenediamine. Alternatively, this compound can be synthesized by the reaction of 2-methylbenzimidazole with 3-tert-butyl-4-methoxybenzenesulfonyl chloride. Both methods have been reported to yield high purity this compound.
Scientific Research Applications
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-20-16-8-6-7-9-17(16)21(13)25(22,23)14-10-11-18(24-5)15(12-14)19(2,3)4/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKDJNPWGMRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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